molecular formula C13H11BrO B1603614 1-Bromo-4-(4-methylphenoxy)benzene CAS No. 30427-93-1

1-Bromo-4-(4-methylphenoxy)benzene

Cat. No. B1603614
CAS RN: 30427-93-1
M. Wt: 263.13 g/mol
InChI Key: GZPHCGDZZUOIAE-UHFFFAOYSA-N
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Description

“1-Bromo-4-(4-methylphenoxy)benzene” is a chemical compound with the molecular formula C13H11BrO2 . It is also known by other names such as "Benzene, 1-bromo-4-phenoxy-" .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(4-methylphenoxy)benzene” consists of a benzene ring substituted with a bromine atom and a 4-methylphenoxy group . The molecular weight is approximately 279.129 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(4-methylphenoxy)benzene” include a density of approximately 1.4 g/cm³, a boiling point of around 340.2°C, and a flash point of about 147.6°C . It also has a molar refractivity of 67.1 cm³ and a polar surface area of 18 Ų .

Scientific Research Applications

Molecular Structure and Properties

  • The molecular structure of compounds related to 1-Bromo-4-(4-methylphenoxy)benzene, such as 1-bromo-4-methylselenobenzene, has been studied for its planar structure and intermolecular interactions, which include hydrogen bonds forming a herring-bone pattern in crystal packing (Sørensen & Stuhr-Hansen, 2009).

Synthesis and Applications in Organic Chemistry

  • 1-Bromo-4-(4-methylphenoxy)benzene and related bromophenols have been synthesized for various purposes. For instance, the synthesis of bromophenols from red algae as protein tyrosine phosphatase 1B (PTP1B) inhibitors showcases the compound's potential in biochemistry and pharmacology (Guo et al., 2011).

  • A study demonstrates the use of a related compound, (prop-2-ynyloxy) benzene, in organic synthesis, highlighting its antibacterial and antiurease activity. This indicates the broader chemical application of bromo-substituted benzene compounds (Batool et al., 2014).

Biological and Antioxidant Properties

  • Bromophenols, structurally similar to 1-Bromo-4-(4-methylphenoxy)benzene, isolated from marine algae, have shown significant antibacterial properties. This indicates a potential use in developing new antimicrobial agents (Xu et al., 2003).

  • The antioxidant effect of bromophenols from the red algae Vertebrata lanosa has been studied, showing their potential as natural antioxidants. These findings could be relevant for the use of related compounds in food preservation or pharmaceutical applications (Olsen et al., 2013).

Mechanism of Action

The mechanism of action for reactions involving “1-Bromo-4-(4-methylphenoxy)benzene” could involve electrophilic aromatic substitution or nucleophilic aromatic substitution . The exact mechanism would depend on the specific reaction conditions and reactants used.

properties

IUPAC Name

1-bromo-4-(4-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPHCGDZZUOIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623386
Record name 1-Bromo-4-(4-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(4-methylphenoxy)benzene

CAS RN

30427-93-1
Record name 1-Bromo-4-(4-methylphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methylphenol (30.0 g), 1,4-dibromobenzene (54.5 g), copper(I) iodide (4.40 g), potassium carbonate (5.11 g) and N,N-dimethylglycine (2.86 g) in DMF (300 mL) was stirred at 100° C. under N2 for 18 hr. The mixture was diluted with sat. NH4Cl aq. at 0° C. and extracted with EtOAc. The organic layer was separated, washed with sat. NH4Cl aq., 1N NaOH aq. and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography (silica gel, eluted with hexane) to give the title compound (39.5 g) as a colorless solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
54.5 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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